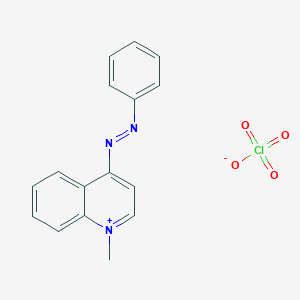

1-甲基-4-(苯基偶氮)-喹啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

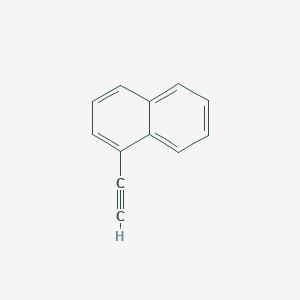

The compound "1-Methyl-4-(phenylazo)-quinolinium perchlorate" is a quinolinium-based molecule that is likely to have interesting chemical and physical properties due to the presence of the azo group and the perchlorate counterion. While the provided papers do not directly discuss this compound, they do provide insights into related quinolinium compounds and their properties, which can be used to infer potential characteristics of "1-Methyl-4-(phenylazo)-quinolinium perchlorate".

Synthesis Analysis

The synthesis of quinolinium compounds often involves the condensation of suitable precursors in the presence of perchloric acid, as seen in the synthesis of 2,3-dimethyl-1-phenyl-6-X-quinoxalinium perchlorates . Arylazo substituted azaphosphaquinolines are synthesized through the reaction of N-alkylarylazo quinolinium salts with phosphorus trichloride . These methods suggest that the synthesis of "1-Methyl-4-(phenylazo)-quinolinium perchlorate" could involve similar strategies, such as the use of an arylazo precursor and a quinolinium salt in the presence of perchloric acid.

Molecular Structure Analysis

The molecular structure of quinolinium compounds can be determined using various spectroscopic techniques and computational methods. For instance, DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes . These techniques could be applied to "1-Methyl-4-(phenylazo)-quinolinium perchlorate" to predict its molecular structure and electronic properties.

Chemical Reactions Analysis

Quinolinium compounds can participate in various chemical reactions. The presence of an azo group in "1-Methyl-4-(phenylazo)-quinolinium perchlorate" suggests that it may undergo reactions typical of azo compounds, such as azo coupling and reduction. The reactivity of the compound could be influenced by the electron-withdrawing effect of the perchlorate ion, as seen in other perchlorate-substituted quinolinium compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinium compounds can be quite diverse. For example, the solvatochromic dye 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-7,7-dimethyl-7H-indolo[1,2-a]quinolinium perchlorate has been used as an indicator for anionic surface active agents determination, showing that these compounds can have specific interactions with other chemicals . The optical absorption properties of quinolinium derivatives, such as 1H-pyrazolo[3,4-b]quinoline, are characterized by strong absorption bands, which can be affected by substituents like phenyl groups . These insights suggest that "1-Methyl-4-(phenylazo)-quinolinium perchlorate" may also exhibit unique optical properties and could potentially serve as a spectrophotometric reagent or indicator.

科学研究应用

电活性Langmuir–Blodgett单分子层

1-甲基-4-(苯基偶氮)-喹啉盐酸盐用于形成电活性Langmuir–Blodgett单分子层。这些单分子层表现出整流的跨膜电子转移,表明在分子电子学和传感技术中具有潜在应用(Kunitake et al., 1994)。

喹啉盐衍生物的合成

研究探索了各种喹啉盐衍生物的合成,包括1-甲基-4-(苯基偶氮)-喹啉盐酸盐,作为潜在的抗肿瘤生物碱类似物。这些化合物在新型抗癌药物的开发中具有潜在应用(Phillips & Castle, 1980)。

电化学和光谱研究

涉及喹啉盐的电化学和光谱分析的研究,包括1-甲基-4-(苯基偶氮)-喹啉盐酸盐,为了解其氧化还原行为提供了见解。这项研究对于电化学传感器和基于氧化还原的设备的应用具有重要意义(Stradiņš et al., 2001)。

合成氮磷喹啉

该化合物用于合成芳基偶氮取代的氮磷喹啉,表明其在创造具有潜在应用于制药和材料科学的复杂有机分子中的实用性(Sharma et al., 2003)。

超微电极阵列设计

1-甲基-4-(苯基偶氮)-喹啉盐酸盐还用于有机超微电极阵列的设计。这些阵列在高精度电化学测量和分析中具有潜在用途(Kunitake et al., 1995)。

核酸染色

在分子生物学领域,该化合物的衍生物已被合成用作核酸的非共价标记,暗示其在生物成像和诊断中的应用(Gadjev et al., 1999)。

属性

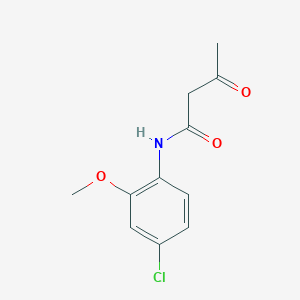

IUPAC Name |

(1-methylquinolin-1-ium-4-yl)-phenyldiazene;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N3.ClHO4/c1-19-12-11-15(14-9-5-6-10-16(14)19)18-17-13-7-3-2-4-8-13;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPVFQQMHUZSPH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376232 |

Source

|

| Record name | 1-Methyl-4-(phenylazo)-quinolinium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(phenylazo)-quinolinium perchlorate | |

CAS RN |

16600-12-7 |

Source

|

| Record name | 1-Methyl-4-(phenylazo)-quinolinium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octan-6-one](/img/structure/B95088.png)

![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)